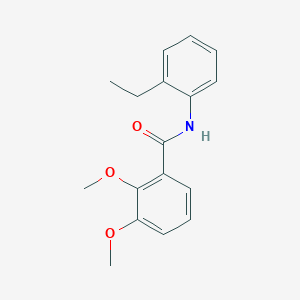![molecular formula C11H10N2O3S2 B5886572 4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
4-[(2-thienylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-thienylsulfonyl)amino]benzamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-[(2-thienylsulfonyl)amino]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis, which plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in epigenetic regulation, which play a role in cancer progression.
Biochemical and Physiological Effects
4-[(2-thienylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2-thienylsulfonyl)amino]benzamide in laboratory experiments is its high purity and stability. This compound is readily available and can be easily synthesized using the optimized method described above. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, and caution should be taken when handling and using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-thienylsulfonyl)amino]benzamide. One direction is to investigate its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these indications. Another direction is to investigate its potential use as a diagnostic tool in cancer imaging. Studies are needed to determine the specificity and sensitivity of this compound for detecting cancer cells in vivo. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop methods for reducing its toxicity in laboratory experiments.
Synthesemethoden
The synthesis of 4-[(2-thienylsulfonyl)amino]benzamide involves the reaction of 2-aminothiophene-3-sulfonic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as iron powder to yield 4-[(2-thienylsulfonyl)amino]benzamide. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
4-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer properties and has been investigated as a potential treatment for a variety of diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. This compound has also been studied for its potential use as a diagnostic tool in cancer imaging.
Eigenschaften
IUPAC Name |
4-(thiophen-2-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c12-11(14)8-3-5-9(6-4-8)13-18(15,16)10-2-1-7-17-10/h1-7,13H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZBRZKGDFJNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Thiophen-2-ylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)

![6-(2-chloroethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5886501.png)
![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5886515.png)

![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)